molecular formula C7H11N3S B13468722 4-(1,2,4-Thiadiazol-5-yl)piperidine

4-(1,2,4-Thiadiazol-5-yl)piperidine

Cat. No.: B13468722
M. Wt: 169.25 g/mol
InChI Key: SGMSDGPFDCBEGD-UHFFFAOYSA-N
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Description

4-(1,2,4-Thiadiazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring attached to a thiadiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,4-Thiadiazol-5-yl)piperidine typically involves the formation of the thiadiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of thiosemicarbazides with carboxylic acids under specific conditions, such as in the presence of polyphosphoric acid or phosphorus pentoxide . Another approach is the cyclization of appropriate precursors in ionic liquids or using excess phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,4-Thiadiazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the thiadiazole ring or the piperidine ring.

    Substitution: Both the thiadiazole and piperidine rings can participate in substitution reactions, where one atom or group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the rings .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocycles like:

Uniqueness

What sets 4-(1,2,4-Thiadiazol-5-yl)piperidine apart is its unique combination of the thiadiazole and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler heterocycles .

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

5-piperidin-4-yl-1,2,4-thiadiazole

InChI

InChI=1S/C7H11N3S/c1-3-8-4-2-6(1)7-9-5-10-11-7/h5-6,8H,1-4H2

InChI Key

SGMSDGPFDCBEGD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=NS2

Origin of Product

United States

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